AZD 4017

Description

11beta-hydroxysteroid Dehydrogenase Type 1 Inhibitor AZD4017 is a selective, orally bioavailable inhibitor of the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11b-HSD1; 11bHSD1; HSD11B1), with potential protective activity. Upon administration, AZD4017 selectively binds to and inhibits the activity of 11b-HSD1. This prevents the conversion of cortisone to the active hormone cortisol that activates glucocorticoid receptors. By blocking cortisol production in metabolic tissues, AZD4017 may inhibit the adverse metabolic effects, such as glucose intolerance, hyperinsulinemia, systolic hypertension, increased adiposity, myoatrophy and dermal atrophy, caused by exogenous administration of glucocorticoids in these tissues. 11bHSD1 is highly expressed in metabolic tissues, such as liver, skeletal muscle, and adipose tissue. It plays a crucial role in regenerating active glucocorticoid from circulating glucocorticoids and regulates the production of cortisol to activate the glucocorticoid receptors. AZD4017 does not inhibit the anti-inflammatory activity of the administered glucocorticoids.

AZD-4017 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

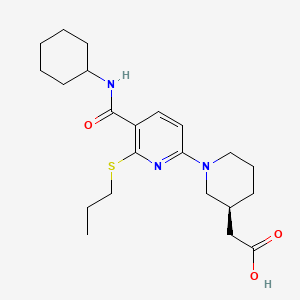

2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDZABJPWMBMIQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=C(C=CC(=N1)N2CCC[C@H](C2)CC(=O)O)C(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145044 | |

| Record name | AZD-4017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024033-43-9 | |

| Record name | AZD-4017 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024033439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-4017 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-4017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1024033-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-4017 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JL137394Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of AZD4017 in Adipose Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in local glucocorticoid metabolism, particularly in adipose tissue, by converting inactive cortisone to active cortisol. Elevated cortisol levels within adipose tissue are associated with adipocyte dysfunction, insulin resistance, and central obesity. This technical guide provides a comprehensive overview of the mechanism of action of AZD4017 in adipose tissue, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.

Core Mechanism of Action

AZD4017 is an orally bioavailable, selective inhibitor of 11β-HSD1.[1] By blocking this enzyme, AZD4017 reduces the intracellular concentration of active cortisol in adipocytes. This, in turn, modulates the expression of glucocorticoid-responsive genes, leading to a range of effects on adipocyte differentiation, lipid metabolism, and insulin sensitivity. While systemic cortisol levels remain largely unaffected, the localized reduction of cortisol in adipose tissue is key to its therapeutic potential in metabolic disorders.

Data Presentation: Quantitative Effects of AZD4017 on Adipose Tissue and Related Metabolism

While specific quantitative data on gene and protein expression changes directly within human adipose tissue following AZD4017 treatment are limited in publicly available literature, ex vivo and clinical studies provide valuable insights into its biochemical and physiological effects.

Table 1: Ex Vivo Inhibition of 11β-HSD1 Activity by AZD4017 in Human Adipose Tissue

| Tissue Type | AZD4017 Concentration | Substrate | Outcome Measure | Result | Reference |

| Subcutaneous Adipose Tissue | 100 nM | Cortisone (100 nM) | Cortisol Production | Reduced to 3% of uninhibited conversion rate | [2] |

| Omental Adipose Tissue | 100 nM | Cortisone (100 nM) | Cortisol Production | Significant reduction in cortisol production | [2] |

Table 2: Effects of AZD4017 on Body Composition and Metabolic Parameters in Clinical Trials

| Study Population | Treatment Duration | Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | P-value | Reference |

| Nonalcoholic fatty liver disease (NAFLD) / Nonalcoholic steatohepatitis (NASH) | 3 months | Total Body Fat Percentage (AZD4017 group) | 42.0 ± 8.0% | 40.5 ± 7.7% | 0.33 | [3] |

| Nonalcoholic fatty liver disease (NAFLD) / Nonalcoholic steatohepatitis (NASH) | 3 months | Total Body Fat Percentage (Placebo group) | 43.1 ± 6.1% | 42.9 ± 6.3% | 0.15 | [3] |

| Nonalcoholic fatty liver disease (NAFLD) / Nonalcoholic steatohepatitis (NASH) | 3 months | Abdominal Fat Percentage (AZD4017 group) | 46.1 ± 8.3% | 45.1 ± 7.4% | 0.139 | [3] |

| Nonalcoholic fatty liver disease (NAFLD) / Nonalcoholic steatohepatitis (NASH) | 3 months | Abdominal Fat Percentage (Placebo group) | 47.2 ± 6.4% | 48.2 ± 6.6% | 0.112 | [3] |

| Idiopathic Intracranial Hypertension (Overweight female cohort) | 12 weeks | Total Fat Mass (AZD4017 group) | No significant change reported | - | Not significant | [4][5] |

| Idiopathic Intracranial Hypertension (Overweight female cohort) | 12 weeks | Body Mass Index (BMI) (AZD4017 group) | No significant change reported | - | Not significant | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to investigate the effects of AZD4017 on adipose tissue.

Protocol 1: Ex Vivo Human Adipose Tissue Explant Culture and Treatment

This protocol is adapted from established methods for maintaining the viability and physiological function of adipose tissue in culture.[6][7][8]

1. Tissue Collection and Preparation:

- Obtain fresh subcutaneous or visceral adipose tissue biopsies under sterile conditions.

- Transport the tissue to the laboratory in sterile, pre-warmed (37°C) Dulbecco's Modified Eagle's Medium (DMEM).

- In a sterile laminar flow hood, wash the tissue multiple times with phosphate-buffered saline (PBS) to remove excess blood.

- Carefully dissect away any visible connective tissue or blood vessels.

- Mince the adipose tissue into small fragments (explants) of approximately 2-3 mm³.

2. Explant Culture:

- Place the tissue explants onto sterile cell culture inserts (e.g., Millicell®) in 6-well plates.

- Add culture medium (DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin) to the bottom of the wells, ensuring the medium reaches the level of the insert membrane without submerging the tissue.

- Culture the explants in a humidified incubator at 37°C and 5% CO₂.

3. AZD4017 Treatment:

- Prepare stock solutions of AZD4017 in a suitable solvent (e.g., DMSO).

- On the day of treatment, dilute the AZD4017 stock solution to the desired final concentrations in fresh culture medium.

- Replace the medium in the wells with the AZD4017-containing medium or vehicle control medium.

- Incubate for the desired treatment period (e.g., 24-72 hours).

4. Sample Harvesting and Analysis:

- At the end of the treatment period, collect the culture medium for analysis of secreted factors (e.g., adipokines, glycerol for lipolysis assessment).

- Harvest the adipose tissue explants and snap-freeze in liquid nitrogen for subsequent RNA or protein extraction and analysis.

Protocol 2: 11β-HSD1 Activity Assay in Adipose Tissue Homogenates

This assay measures the conversion of cortisone to cortisol, providing a direct assessment of 11β-HSD1 reductase activity.

1. Preparation of Adipose Tissue Homogenates:

- Homogenize frozen adipose tissue samples in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

- Centrifuge the homogenate to pellet cellular debris.

- Collect the supernatant containing the microsomal fraction where 11β-HSD1 is located.

- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. Enzyme Reaction:

- In a microcentrifuge tube, combine the tissue homogenate (containing a standardized amount of protein) with a reaction buffer containing NADPH (as a cofactor) and radiolabeled or non-radiolabeled cortisone.

- For inhibitor studies, pre-incubate the homogenate with AZD4017 or vehicle control for a specified time before adding the substrate.

- Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours), ensuring the reaction is within the linear range.

3. Steroid Extraction and Analysis:

- Stop the reaction by adding a solvent (e.g., ethyl acetate) to extract the steroids.

- Separate the organic and aqueous phases by centrifugation.

- Evaporate the organic solvent to dryness.

- Re-suspend the steroid extract in a suitable mobile phase.

- Analyze the conversion of cortisone to cortisol using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of AZD4017 action in an adipocyte.

Caption: Workflow for ex vivo analysis of AZD4017 effects.

Caption: Glucocorticoid signaling in adipocytes and the point of AZD4017 intervention.

References

- 1. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Examination of ex-vivo viability of human adipose tissue slice culture - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of AZD4017: A Selective 11β-HSD1 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues. By inhibiting 11β-HSD1, AZD4017 represents a therapeutic strategy to mitigate the detrimental effects of excess cortisol in a variety of disease states. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AZD4017, with a focus on its mechanism of action, pharmacokinetic profile, and efficacy in various therapeutic areas. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers and scientists in the field of drug development.

Introduction

Glucocorticoids, primarily cortisol in humans, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While systemic cortisol levels are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local cortisol concentrations within specific tissues are further modulated by the activity of 11β-hydroxysteroid dehydrogenase enzymes. 11β-HSD1, a NADP(H)-dependent enzyme, is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] It primarily acts as a reductase, converting inactive cortisone to active cortisol, thus amplifying local glucocorticoid receptor activation.[1]

Dysregulation of 11β-HSD1 activity has been implicated in the pathophysiology of numerous metabolic disorders, including obesity, metabolic syndrome, and type 2 diabetes. Consequently, the inhibition of 11β-HSD1 has emerged as an attractive therapeutic target. AZD4017 was developed as a potent, selective, and orally bioavailable inhibitor of 11β-HSD1, with the aim of reducing local cortisol concentrations and thereby ameliorating the features of these metabolic conditions.[2][3]

Mechanism of Action and Signaling Pathway

AZD4017 is a competitive inhibitor of 11β-HSD1.[4] By selectively binding to the enzyme, it blocks the conversion of cortisone to cortisol within target cells.[1] This reduction in intracellular cortisol leads to decreased activation of the glucocorticoid receptor (GR), a nuclear hormone receptor that, upon ligand binding, translocates to the nucleus and modulates the transcription of target genes. The downstream effects of reduced GR activation are tissue-specific and depend on the physiological role of glucocorticoids in that particular tissue.

References

- 1. Metabolism and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and monkeys with selective carbamoyl glucuronidation of the primary amine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Pharmacokinetic Behavior of Antiviral 3-Amidinophenylalanine Derivatives in Rat, Dog and Monkey Hepatocytes [mdpi.com]

AZD4017: A Selective 11β-HSD1 Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4017 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] This targeted inhibition modulates local glucocorticoid levels in key metabolic tissues, offering a promising therapeutic avenue for a range of conditions, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][3] This technical guide provides a comprehensive overview of AZD4017, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to evaluate its efficacy and pharmacodynamics.

Introduction: The Role of 11β-HSD1 in Metabolism

The enzyme 11β-HSD1 plays a crucial role in regulating the availability of active glucocorticoids, primarily cortisol, within specific tissues.[4] Unlike the systemic regulation of cortisol by the hypothalamic-pituitary-adrenal (HPA) axis, 11β-HSD1 provides a local control mechanism.[3] It is highly expressed in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] In these tissues, the conversion of circulating inactive cortisone to active cortisol by 11β-HSD1 can amplify glucocorticoid receptor activation.[4] Dysregulation of 11β-HSD1 activity, leading to tissue-specific glucocorticoid excess, has been implicated in the pathophysiology of obesity, insulin resistance, and other components of the metabolic syndrome.[5] Therefore, selective inhibition of 11β-HSD1 presents a targeted approach to mitigate the detrimental effects of excess local cortisol without suppressing systemic anti-inflammatory responses.[1]

AZD4017: Mechanism of Action and Selectivity

AZD4017 is a potent, selective, and orally bioavailable small molecule inhibitor of 11β-HSD1.[1][6] It competitively binds to the enzyme, preventing the conversion of cortisone to cortisol.[1] This selective action reduces intracellular cortisol concentrations in target tissues, thereby diminishing the activation of glucocorticoid receptors and mitigating the downstream metabolic consequences.[1]

Signaling Pathway of 11β-HSD1 and Inhibition by AZD4017```dot

Figure 2: Generalized clinical trial workflow.

Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Inhibition of peripheral cortisol production by AZD4017 can lead to a compensatory activation of the HPA axis. [3]Clinical studies have observed a significant increase in plasma adrenocorticotropic hormone (ACTH) levels in individuals treated with AZD4017. [1]However, these increased ACTH levels generally remain within the normal physiological range. [1]This observation is a critical consideration in the long-term safety profile of 11β-HSD1 inhibitors.

HPA Axis Feedback Loop and the Effect of AZD4017

Figure 3: HPA axis and AZD4017 interaction.

Conclusion

AZD4017 has demonstrated potent and selective inhibition of 11β-HSD1 in both preclinical and clinical settings. Its ability to modulate local cortisol levels has shown therapeutic potential in conditions characterized by metabolic dysregulation. While the clinical development of AZD4017 for broad metabolic indications has faced challenges, the data generated from its investigation have significantly advanced our understanding of the role of 11β-HSD1 in human physiology and disease. Further research may explore its utility in more targeted applications or as part of combination therapies. This technical guide provides a foundational resource for scientists and researchers continuing to explore the therapeutic potential of selective 11β-HSD1 inhibition.

References

- 1. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

The Pharmacological Profile of AZD4017: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid with a wide range of physiological and metabolic effects. By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in target tissues such as the liver, adipose tissue, and skin, without significantly affecting systemic cortisol levels. This targeted mechanism of action has positioned AZD4017 as a therapeutic candidate for a variety of conditions, including metabolic syndrome, idiopathic intracranial hypertension, and impaired wound healing. This technical guide provides a comprehensive overview of the pharmacological profile of AZD4017, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

AZD4017 is a competitive inhibitor of 11β-HSD1, binding to the enzyme to prevent the conversion of cortisone to cortisol.[1] This selective inhibition modulates glucocorticoid receptor activation in a tissue-specific manner. The signaling pathway affected by AZD4017 is depicted in the following diagram.

Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AZD4017 from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of AZD4017

| Target Enzyme | Species | IC50 | Reference |

| 11β-HSD1 | Human | 7 nM | [2] |

| 11β-HSD1 | Cynomolgus Monkey | 29 nM | [2] |

| 11β-HSD2 | Human | >30 µM | [2] |

| 17β-HSD1 | Human | >30 µM | [2] |

| 17β-HSD3 | Human | >30 µM | [2] |

| 11β-HSD1 (in human adipocytes) | Human | 2 nM | [2] |

Table 2: Summary of Key Clinical Trial Results for AZD4017

| Indication | Clinical Trial ID | Phase | Key Findings | Reference |

| Idiopathic Intracranial Hypertension | NCT02017444 | II | - At 12 weeks, lumbar puncture pressure was lower in the AZD4017 group (29.7 cmH2O) compared to placebo (31.3 cmH2O), though the difference was not statistically significant.[3] - A significant decrease in lumbar puncture pressure was observed within the AZD4017 group from baseline.[3] - Significant improvements in lipid profiles and increased lean muscle mass were observed with AZD4017 treatment.[4] | [3][4] |

| Non-alcoholic Fatty Liver Disease (NAFLD) / Non-alcoholic Steatohepatitis (NASH) | NCT02605616 | II | - AZD4017 blocked the conversion of 13C-cortisone to 13C-cortisol in the liver in all treated patients.[5][6] - No significant change in liver fat fraction (LFF) in the overall population.[5][6] - In a subgroup of patients with NASH and Type 2 Diabetes, AZD4017 significantly improved liver steatosis compared to placebo.[5][6] | [5][6] |

| Wound Healing in Type 2 Diabetes | NCT03313297 | IIb | - Systemic 11β-HSD1 activity was reduced by 87% with AZD4017.[1][7] - Wound diameter was 34% smaller at day 2 and 48% smaller after repeat wounding at day 30 in the AZD4017 group.[1][7] - AZD4017 was associated with a 42% increase in neo-epidermal volume and a 30% increase in re-epithelialization.[8] | [1][7][8] |

| Postmenopausal Osteopenia | - | II | - AZD4017 selectively inhibited 11β-HSD1 activity by >90% in vivo.[9][10] - No significant effect on the bone formation marker osteocalcin after 90 days of treatment.[9][10] | [9][10] |

Experimental Protocols

Detailed experimental protocols for the specific preclinical evaluation of AZD4017 are not publicly available. However, the following sections describe representative, standard methodologies for the key assays used to characterize 11β-HSD1 inhibitors.

In Vitro 11β-HSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the in vitro potency of 11β-HSD1 inhibitors.

Objective: To determine the IC50 value of a test compound (e.g., AZD4017) against human 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate)

-

Cortisol conjugated to an acceptor fluorophore (e.g., d2)

-

Assay buffer (e.g., phosphate buffer with BSA)

-

Test compound (AZD4017)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of the test compound (AZD4017) in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution containing recombinant human 11β-HSD1 enzyme and NADPH to each well.

-

Initiate the enzymatic reaction by adding cortisone to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the anti-cortisol antibody-donor and cortisol-acceptor conjugates.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

-

Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro 11β-HSD1 HTRF inhibition assay.

In Vitro Adipocyte Differentiation Assay

This protocol outlines a standard procedure for inducing the differentiation of preadipocytes and assessing the effect of a test compound.

Objective: To evaluate the effect of a test compound (e.g., AZD4017) on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Differentiation induction medium (DMEM with FBS, insulin, dexamethasone, and isobutylmethylxanthine - IBMX)

-

Adipocyte maintenance medium (DMEM with FBS and insulin)

-

Test compound (AZD4017)

-

Oil Red O staining solution

-

Formalin solution

-

Isopropanol

-

Multi-well cell culture plates

-

Microscope

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes into multi-well plates and culture in DMEM with 10% FBS until they reach confluence.

-

Post-Confluence Arrest: Maintain the confluent cells in the growth medium for an additional 2 days to induce growth arrest.

-

Initiation of Differentiation: Replace the growth medium with differentiation induction medium containing various concentrations of the test compound (AZD4017) or vehicle control.

-

Induction Period: Incubate the cells in the induction medium for 2-3 days.

-

Adipocyte Maturation: Replace the induction medium with adipocyte maintenance medium (containing the test compound or vehicle).

-

Maintenance Period: Culture the cells for an additional 7-10 days, replacing the maintenance medium every 2-3 days.

-

Oil Red O Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 10-15 minutes to visualize lipid droplets.

-

Wash the cells with water.

-

-

Quantification:

-

Visually assess the degree of adipocyte differentiation and lipid accumulation using a microscope.

-

For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

-

Caption: Workflow for an in vitro adipocyte differentiation assay.

Conclusion

AZD4017 is a well-characterized, potent, and selective inhibitor of 11β-HSD1. Preclinical data demonstrate its ability to effectively block the conversion of cortisone to cortisol in vitro. Clinical studies have explored its therapeutic potential in a range of conditions, showing promising results in improving lipid profiles, increasing lean muscle mass, and accelerating wound healing. While some primary endpoints in clinical trials have not been met in all patient populations, the consistent demonstration of target engagement and favorable safety profile suggest that AZD4017 and the broader class of 11β-HSD1 inhibitors warrant further investigation for specific metabolic and inflammatory disorders. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of drug development and metabolic disease.

References

- 1. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in idiopathic intracranial hypertension: a double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. medscape.com [medscape.com]

- 9. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of AZD4017 on Intracellular Cortisol Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity by converting inactive cortisone into active cortisol, thereby amplifying intracellular cortisol concentrations in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1][2] Dysregulation of 11β-HSD1 has been implicated in a range of metabolic disorders, making it a significant therapeutic target.[3][4] This technical guide provides an in-depth overview of the effect of AZD4017 on intracellular cortisol levels, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

While direct quantification of intracellular cortisol levels in clinical studies is technically challenging and infrequently reported, the efficacy of AZD4017 is primarily assessed by measuring the inhibition of 11β-HSD1 activity. This is achieved through the use of surrogate markers, such as the conversion of labeled or endogenous cortisone to cortisol and the analysis of urinary steroid metabolite ratios.

Core Mechanism of Action

AZD4017 is a competitive and reversible inhibitor of 11β-HSD1.[5] By binding to the active site of the enzyme, it prevents the conversion of cortisone to cortisol, thus reducing the intracellular concentration of active glucocorticoids in tissues where 11β-HSD1 is expressed.[1] This targeted action is designed to mitigate the detrimental effects of excess cortisol in metabolic tissues without affecting systemic cortisol levels, which are regulated by the hypothalamic-pituitary-adrenal (HPA) axis.[4]

Signaling Pathway of 11β-HSD1-mediated Cortisol Activation

Caption: 11β-HSD1 pathway and AZD4017 inhibition.

Quantitative Data on the Effect of AZD4017

The following tables summarize the key quantitative findings from clinical studies investigating the efficacy of AZD4017 in inhibiting 11β-HSD1 activity.

Table 1: Inhibition of 11β-HSD1 Activity in Hepatic and Systemic Circulation

| Study Population | AZD4017 Dose | Duration | Method | Tissue/Compartment | % Inhibition of 11β-HSD1 Activity | Reference |

| Patients with NAFLD or NASH | Not Specified | 12 weeks | ¹³C cortisone to ¹³C cortisol conversion | Liver | 100% blockade of conversion | [6][7] |

| Patients with Idiopathic Intracranial Hypertension | 400 mg twice daily | 12 weeks | Urinary (5α-THF + THF)/THE ratio | Systemic | 70% suppression | [1][3] |

| Patients with Idiopathic Intracranial Hypertension | 400 mg twice daily | 12 weeks | Oral prednisone to prednisolone conversion | Liver | 85.9% suppression | [1][3] |

| Postmenopausal women with osteopenia | 400 mg twice daily | 90 days | Urinary (THF + alloTHF)/THE ratio | Systemic | >90% inhibition | [8][9] |

NAFLD: Nonalcoholic Fatty Liver Disease; NASH: Nonalcoholic Steatohepatitis; THF: Tetrahydrocortisol; THE: Tetrahydrocortisone.

Table 2: In Vitro Potency of AZD4017

| Target | Assay | IC₅₀ | Reference |

| Human 11β-HSD1 | Enzymatic Assay | 7 nM | [10] |

| Human 11β-HSD1 in isolated human adipocytes | Cell-based Assay | 2 nM | [10] |

| 11β-HSD2, 17β-HSD1, 17β-HSD3 | Enzymatic Assay | >30 µM | [1][10] |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used in the assessment of AZD4017's effect on 11β-HSD1 activity.

Measurement of Hepatic ¹³C Cortisone to ¹³C Cortisol Conversion

This method directly assesses the in vivo activity of hepatic 11β-HSD1.

-

Patient Preparation: Patients are typically studied after an overnight fast.

-

Tracer Administration: A precise dose of ¹³C-labeled cortisone is administered orally.

-

Blood Sampling: Serial blood samples are collected over a specified period.

-

Sample Processing: Plasma is separated from the blood samples.

-

LC-MS/MS Analysis: Plasma concentrations of ¹³C-cortisone and its metabolite, ¹³C-cortisol, are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The conversion of ¹³C-cortisone to ¹³C-cortisol is calculated and compared between the AZD4017 and placebo groups to determine the percentage of inhibition.[6][7]

Assessment of Systemic 11β-HSD1 Activity using Urinary Steroid Metabolite Ratios

This non-invasive method provides an estimate of whole-body 11β-HSD1 activity.

-

Urine Collection: A 24-hour urine sample is collected from the subjects.

-

Sample Preparation: An aliquot of the urine is subjected to enzymatic hydrolysis to release conjugated steroids.

-

Steroid Extraction: The deconjugated steroids are extracted using an organic solvent.

-

Derivatization: The extracted steroids are derivatized to enhance their volatility and detection by gas chromatography.

-

GC-MS Analysis: The levels of various cortisol and cortisone metabolites, including tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE), are quantified by gas chromatography-mass spectrometry (GC-MS).

-

Ratio Calculation: The ratio of (THF + allo-THF) / THE is calculated as an index of 11β-HSD1 activity. A decrease in this ratio indicates inhibition of the enzyme.[1][8]

Experimental Workflow for Assessing 11β-HSD1 Inhibition

Caption: Workflow for a clinical trial assessing AZD4017.

Conclusion

AZD4017 is a selective and potent inhibitor of 11β-HSD1 that has been shown to effectively block the conversion of inactive cortisone to active cortisol in a tissue-specific manner. While direct measurements of intracellular cortisol are complex, extensive clinical data from tracer studies and urinary steroid profiling consistently demonstrate a high degree of target engagement and inhibition of 11β-HSD1 activity in the liver and systemically. These findings underscore the potential of AZD4017 as a therapeutic agent for metabolic conditions associated with excess intracellular glucocorticoid action. Further research employing advanced techniques for direct intracellular cortisol quantification could provide a more complete understanding of the pharmacodynamics of AZD4017.

References

- 1. Facebook [cancer.gov]

- 2. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Adipose Tissue 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo‐Irreversible Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fast and reliable quantification of aldosterone, cortisol and cortisone via LC-MS/MS to study 11β-hydroxysteroid dehydrogenase activities in primary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Investigating the Targets of AZD4017: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of AZD4017, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information presented herein is intended to support further research and development efforts related to this compound.

Introduction

AZD4017 is a potent and selective, orally bioavailable inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme plays a critical role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[1] By inhibiting 11β-HSD1, AZD4017 effectively reduces the intracellular concentration of cortisol in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] This mechanism of action has been investigated for its therapeutic potential in a variety of conditions, including metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and idiopathic intracranial hypertension.[3][4]

Primary Target and Mechanism of Action

The primary molecular target of AZD4017 is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] AZD4017 binds to and inhibits the activity of this enzyme, thereby preventing the conversion of cortisone to the biologically active glucocorticoid, cortisol.[1] This targeted inhibition of cortisol production is the principal mechanism through which AZD4017 exerts its pharmacological effects.[3]

Signaling Pathway

The inhibition of 11β-HSD1 by AZD4017 directly impacts the glucocorticoid signaling pathway. Under normal physiological conditions, 11β-HSD1 increases the local concentration of cortisol, which can then bind to and activate the glucocorticoid receptor (GR). Activated GR translocates to the nucleus and modulates the transcription of various genes. By blocking cortisol production, AZD4017 prevents the activation of the glucocorticoid receptor by locally generated cortisol.

Quantitative Data on Target Affinity and Selectivity

AZD4017 has been demonstrated to be a highly potent inhibitor of human 11β-HSD1 with excellent selectivity against other related enzymes.

| Target | Species | Assay Type | IC50 | Reference |

| 11β-HSD1 | Human | Enzyme Assay | 7 nM | [2] |

| 11β-HSD1 | Human | Adipocyte Assay | 2 nM | [2] |

| 11β-HSD1 | Cynomolgus Monkey | Enzyme Assay | 29 nM | [2] |

| 11β-HSD2 | Human | Enzyme Assay | >30 µM | [2] |

| 17β-HSD1 | Human | Enzyme Assay | >30 µM | [2] |

| 17β-HSD3 | Human | Enzyme Assay | >30 µM | [2] |

| Glucocorticoid Receptor | Not Specified | Binding Assay | No measurable activity | [2] |

| Mineralocorticoid Receptor | Not Specified | Binding Assay | No measurable activity | [2] |

Experimental Protocols

The following section details a representative methodology for determining the in vitro potency of 11β-HSD1 inhibitors like AZD4017.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition

This cell-free enzymatic assay is commonly used for high-throughput screening of 11β-HSD1 inhibitors.

Objective: To determine the IC50 value of a test compound (e.g., AZD4017) against recombinant human 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone (substrate)

-

NADPH (cofactor)

-

Cortisol-d2 (HTRF tracer)

-

Anti-Cortisol-Cryptate (HTRF donor)

-

Assay buffer (e.g., phosphate buffer with BSA)

-

Test compound (AZD4017)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Methodology:

-

Compound Preparation:

-

Prepare a serial dilution of AZD4017 in DMSO.

-

Further dilute the compound solutions in assay buffer to the desired final concentrations.

-

-

Enzyme Reaction:

-

Add the diluted test compound or vehicle (DMSO) to the wells of the microplate.

-

Add the 11β-HSD1 enzyme to each well.

-

Initiate the enzymatic reaction by adding a mixture of cortisone and NADPH.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection mixture containing Cortisol-d2 and Anti-Cortisol-Cryptate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Conclusion

AZD4017 is a highly potent and selective inhibitor of 11β-HSD1. Its mechanism of action, centered on the reduction of intracellular cortisol levels, has been well-characterized. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working on this compound and related therapeutic strategies. The high selectivity of AZD4017 minimizes the potential for off-target effects, making it a valuable tool for investigating the role of 11β-HSD1 in health and disease.

References

The Impact of AZD4017 on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the intracellular conversion of inactive cortisone to active cortisol. By blocking this conversion in peripheral tissues such as the liver and adipose tissue, AZD4017 effectively reduces local cortisol concentrations. This targeted action, however, induces a compensatory response from the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in adrenocorticotropic hormone (ACTH) secretion. Despite this, circulating serum cortisol levels generally remain within the normal range. This guide provides a comprehensive overview of the effects of AZD4017 on the HPA axis, detailing the underlying signaling pathways, summarizing key quantitative data from clinical studies, and outlining the experimental protocols used to assess these effects.

Core Signaling Pathway: AZD4017 and HPA Axis Regulation

AZD4017's primary mechanism of action is the competitive inhibition of 11β-HSD1.[1][2] This enzyme plays a crucial role in amplifying glucocorticoid action in specific tissues. The inhibition of 11β-HSD1 by AZD4017 disrupts the local cortisol production, which in turn triggers a feedback loop within the HPA axis.

Quantitative Data Summary

Clinical studies have consistently demonstrated AZD4017's potent inhibition of 11β-HSD1 and the subsequent HPA axis response. The following tables summarize the key quantitative findings.

| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | p-value | Reference |

| Systemic 11β-HSD1 Activity | |||||

| Urinary (5α-THF+THF)/THE ratio | AZD4017 | 0.90 ± 0.28 | 0.27 ± 0.29 | < 0.0001 | [3] |

| Hepatic 11β-HSD1 Activity | |||||

| Prednisone to Prednisolone Conversion (AUC) | AZD4017 | 1738 ± 142 | 228 ± 99 | < 0.0001 | [3] |

| HPA Axis Hormones | |||||

| ACTH (pg/mL) | AZD4017 | - | Significant Increase from Baseline | < 0.001 | [4] |

| Placebo | - | No Significant Change | - | [4] | |

| Cortisol Metabolism | |||||

| 13C Cortisone to 13C Cortisol Conversion | AZD4017 | - | Blocked in 100% of patients | - | [2][4][5] |

| Placebo | - | No inhibition | - | [4] |

Table 1: Summary of Pharmacodynamic and HPA Axis Biomarker Changes with AZD4017 Treatment.

Experimental Protocols

The assessment of AZD4017's impact on the HPA axis involves a series of specialized experimental protocols.

Assessment of Systemic 11β-HSD1 Activity

Systemic 11β-HSD1 activity is primarily evaluated through the analysis of urinary steroid metabolites.

-

Methodology: 24-hour urine collections are performed at baseline and after the treatment period. The concentrations of key cortisol and cortisone metabolites, including tetrahydrocortisol (THF), 5α-tetrahydrocortisol (5α-THF), and tetrahydrocortisone (THE), are quantified using gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Primary Endpoint: The ratio of (THF + 5α-THF) to THE serves as a surrogate marker for whole-body 11β-HSD1 activity. A significant decrease in this ratio indicates inhibition of the enzyme.

Assessment of Hepatic 11β-HSD1 Activity

Given that the liver is a primary site of 11β-HSD1 expression, specific tests are employed to measure its activity in this organ.

-

Methodology: A non-invasive pharmacodynamic study involving an oral prednisone challenge is conducted.[3] Prednisone is a pro-drug that is converted to its active form, prednisolone, by 11β-HSD1. After administration of a standardized dose of oral prednisone, serial blood samples are collected over a defined period. Serum concentrations of prednisone and prednisolone are measured using LC-MS/MS.

-

Primary Endpoint: The area under the curve (AUC) for prednisolone is calculated to determine the extent of conversion from prednisone. A significant reduction in the prednisolone AUC post-treatment with AZD4017 indicates potent inhibition of hepatic 11β-HSD1.

HPA Axis Hormone and Steroid Profiling

To understand the compensatory response of the HPA axis, direct measurement of key hormones and a comprehensive steroid profile are essential.

-

Methodology: Fasting blood samples are collected at baseline and at various time points during the treatment period. Serum or plasma is separated for the quantification of ACTH, cortisol, cortisone, and a panel of adrenal androgens (e.g., DHEA, androstenedione). Highly sensitive and specific LC-MS/MS methods are employed for the simultaneous quantification of multiple steroids.[3]

-

Primary Endpoints:

-

Change in morning ACTH concentrations.

-

Serum cortisol to cortisone ratio.

-

Changes in the concentrations of adrenal androgens.

-

Conclusion

AZD4017 is a potent inhibitor of 11β-HSD1 that effectively reduces peripheral cortisol production. This targeted action leads to a predictable and compensatory activation of the HPA axis, characterized by a rise in ACTH levels while maintaining circulating cortisol within a normal physiological range. The detailed experimental protocols outlined in this guide provide a robust framework for the continued investigation of AZD4017 and other 11β-HSD1 inhibitors, ensuring accurate and comprehensive assessment of their effects on the HPA axis. This understanding is critical for the ongoing development and therapeutic positioning of this class of drugs.

References

- 1. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of AZD4017: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for AZD4017, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction

AZD4017 is a nicotinic amide-derived carboxylic acid that has been investigated for its therapeutic potential in metabolic and other diseases.[1] Its mechanism of action centers on the inhibition of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1] By blocking this conversion, AZD4017 effectively reduces local cortisol concentrations in target tissues, thereby modulating glucocorticoid receptor activity.

In Vitro Pharmacology

The in vitro activity of AZD4017 has been characterized through various enzymatic and cell-based assays.

Potency

AZD4017 demonstrates high potency against the human 11β-HSD1 enzyme. The half-maximal inhibitory concentration (IC50) has been determined in different assay systems, as summarized in the table below.

| Assay System | Target | IC50 (nM) |

| Homogeneous Time-Resolved Fluorescence (HTRF) | Human 11β-HSD1 | 7[2][3] |

| Isolated Human Adipocytes | Human 11β-HSD1 | 2[2] |

| Cynomolgus Monkey Enzyme | 11β-HSD1 | 29[1][2] |

Selectivity

AZD4017 exhibits excellent selectivity for 11β-HSD1 over other related enzymes, minimizing the potential for off-target effects.

| Enzyme | IC50 (µM) |

| 11β-HSD2 | >30[2][3] |

| 17β-HSD1 | >30[2][3] |

| 17β-HSD3 | >30[2][3] |

Furthermore, AZD4017 shows no significant activity against the glucocorticoid and mineralocorticoid receptors.[2][3] A screening against a panel of 119 unrelated enzymes and receptors revealed only weak interactions with the angiotensin (AT2) and cholecystokinin (CCK2) receptors.[3]

In Vivo Preclinical Studies

Publicly available data on the in vivo preclinical efficacy and pharmacokinetic profile of AZD4017 in animal models are limited. A key challenge in the preclinical development of AZD4017 is its significantly lower potency against the rodent 11β-HSD1 enzyme compared to the human ortholog.[2]

Pharmacodynamics in Mice

Due to the lower potency in rodents, only limited pharmacodynamic studies have been conducted in mice. These studies demonstrated a dose-dependent inhibition of 11β-HSD1, with a maximal inhibition of approximately 70% achieved at a high dose of 1500 mg/kg.[2]

Signaling Pathway

The mechanism of action of AZD4017 is centered on the inhibition of 11β-HSD1, which plays a crucial role in the glucocorticoid signaling pathway. The following diagram illustrates this pathway and the point of intervention for AZD4017.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of AZD4017 are not extensively reported in the public domain. However, based on the available data, the following methodologies are inferred to have been used.

In Vitro Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common method for determining the potency of enzyme inhibitors.

-

Principle: A competitive immunoassay format where the displacement of a fluorescently labeled tracer from an antibody by the product of the enzyme reaction is measured.

-

General Protocol:

-

Recombinant human 11β-HSD1 is incubated with the substrate (e.g., cortisone) and a cofactor (e.g., NADPH).

-

Varying concentrations of AZD4017 are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the amount of cortisol produced is quantified using an HTRF detection system.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Pharmacodynamic Assessment in Mice

This protocol outlines a general approach to assessing the in vivo activity of an 11β-HSD1 inhibitor in mice.

-

Animal Model: Male C57BL/6 mice.

-

Dosing: AZD4017 is administered orally at various doses (e.g., up to 1500 mg/kg).

-

Sample Collection: Tissues (e.g., liver, adipose) and/or plasma are collected at specific time points after dosing.

-

Biomarker Analysis: The activity of 11β-HSD1 is assessed by measuring the ratio of corticosterone (the active glucocorticoid in rodents) to 11-dehydrocorticosterone (the inactive form) using methods such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition of 11β-HSD1 activity is calculated by comparing the steroid ratios in treated animals to those in vehicle-treated controls.

The following diagram illustrates a typical workflow for in vivo pharmacodynamic studies.

Conclusion

AZD4017 is a potent and highly selective inhibitor of human 11β-HSD1 with well-characterized in vitro activity. While the publicly available preclinical data in animal models are limited, likely due to species-specific differences in potency, the existing information provides a solid foundation for its mechanism of action. This technical guide summarizes the core preclinical findings to aid researchers and drug development professionals in understanding the pharmacological profile of AZD4017. Further investigation into its in vivo efficacy in relevant animal models would be beneficial for a more complete preclinical characterization.

References

AZD4017: A Comprehensive Technical Guide for Researchers

Introduction

AZD4017 is a potent, selective, and orally bioavailable small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol.[2][4] By inhibiting 11β-HSD1, AZD4017 reduces local cortisol concentrations in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle, without affecting the systemic anti-inflammatory actions of glucocorticoids.[2] This targeted mechanism has led to its investigation in a range of metabolic and endocrine-related disorders, including nonalcoholic fatty liver disease (NAFLD), idiopathic intracranial hypertension (IIH), and impaired wound healing in type 2 diabetes.[5][6][7][8][9]

Chemical Structure and Properties

AZD4017, with the IUPAC name 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-(propylsulfanyl)pyridin-2-yl]piperidin-3-yl]acetic acid, is a nicotinic amide-derived carboxylic acid.[3][5][10] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers for AZD4017

| Identifier | Value |

| IUPAC Name | 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanyl-2-pyridinyl]piperidin-3-yl]acetic acid[10] |

| CAS Number | 1024033-43-9[3][10] |

| Molecular Formula | C22H33N3O3S[3][5][10] |

| SMILES | CCCSC1=C(C=CC(=N1)N2CCC--INVALID-LINK--CC(=O)O)C(=O)NC3CCCCC3[10] |

| InChI Key | NCDZABJPWMBMIQ-INIZCTEOSA-N[3][10] |

Table 2: Physicochemical Properties of AZD4017

| Property | Value |

| Molecular Weight | 419.58 g/mol [3][10] |

| Appearance | Solid powder[3] |

| Purity | >98%[3] |

| Solubility | Soluble in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.08 mg/mL)[1] |

Pharmacology

AZD4017 is a highly potent and selective inhibitor of human 11β-HSD1. Its pharmacological profile demonstrates excellent selectivity against related enzymes, making it a precise tool for studying the effects of 11β-HSD1 inhibition.

Table 3: Pharmacological Data for AZD4017

| Parameter | Value | Species/Assay |

| IC50 (11β-HSD1) | 7 nM[1][11][12] | Human |

| IC50 (11β-HSD1) | 2 nM[1][11] | Human Adipocytes |

| IC50 (11β-HSD1) | 29 nM[1][13] | Cynomolgus Monkey |

| IC50 (11β-HSD2) | >30 µM[1][11][12] | Human |

| IC50 (17β-HSD1) | >30 µM[1][11][12] | Human |

| IC50 (17β-HSD3) | >30 µM[1][11][12] | Human |

Signaling Pathway

The primary mechanism of action of AZD4017 is the inhibition of 11β-HSD1, which is highly expressed in metabolic tissues. This enzyme catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol. Cortisol then binds to the glucocorticoid receptor (GR), leading to various metabolic effects. By blocking this conversion, AZD4017 effectively reduces intracellular cortisol levels and subsequent GR activation in target tissues.[2]

Experimental Protocols

1. In Vitro Enzyme Inhibition Assay (HTRF)

A cortisol competitive homogeneous time-resolved fluorescence assay (HTRF) is utilized to determine the in vitro potency of AZD4017 against 11β-HSD1.[12]

-

Principle: The assay measures the displacement of a fluorescently labeled cortisol tracer from the 11β-HSD1 enzyme by the inhibitor.

-

Methodology:

-

Recombinant human 11β-HSD1 enzyme is incubated with a fluorescently labeled cortisol tracer and a specific antibody.

-

Varying concentrations of AZD4017 are added to the reaction mixture.

-

The reaction is allowed to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of tracer displaced by the inhibitor.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Human Adipocyte 11β-HSD1 Activity Assay

To assess the potency of AZD4017 in a key target tissue, its inhibitory activity is measured in isolated human adipocytes.[1]

-

Principle: Measures the conversion of cortisone to cortisol in primary human fat cells.

-

Methodology:

-

Adipose tissue is obtained from nondiabetic volunteers via biopsy.

-

Adipocytes are isolated by collagenase digestion.

-

Isolated adipocytes are incubated with cortisone in the presence of varying concentrations of AZD4017.

-

After incubation, the concentration of cortisol produced is quantified using LC-MS/MS.

-

The IC50 value is determined from the dose-response curve.

-

3. Clinical Trial Protocol for Idiopathic Intracranial Hypertension (IIH)

A double-blind, randomized, placebo-controlled trial design has been used to evaluate the efficacy and safety of AZD4017 in patients with IIH.[4][7][14][15]

-

Primary Outcome: The primary endpoint is the change in intracranial pressure from baseline to 12 weeks, as measured by lumbar puncture.[14][15]

-

Secondary Outcomes: These include changes in IIH symptoms, visual function, papilledema, headache frequency, and safety and tolerability assessments.[14][15]

-

Dosage: Participants receive 400 mg of AZD4017 or a matching placebo orally twice daily for 12 weeks.[4][14]

Clinical Development

AZD4017 has been evaluated in several Phase II clinical trials for various indications:

-

Idiopathic Intracranial Hypertension (IIH): Studies have investigated whether AZD4017 can reduce intracranial pressure in patients with IIH.[4][7][16][17]

-

Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): A study assessed the effect of AZD4017 on hepatic fat and cortisol production in patients with NAFLD or NASH.[6] The trial demonstrated effective blocking of hepatic 11β-HSD1 activity.[6]

-

Type 2 Diabetes Mellitus: Research has explored the potential of AZD4017 to improve wound healing and skin integrity in adults with type 2 diabetes.[8][9]

-

Iatrogenic Cushing's Syndrome: A trial evaluated if AZD4017 could mitigate the adverse metabolic effects of prescribed glucocorticoids like prednisolone.[18]

While AZD4017 has shown target engagement and some beneficial effects on metabolic parameters, its development status for specific indications may vary.[4][6][8] Researchers should consult clinical trial registries for the most current information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. medkoo.com [medkoo.com]

- 4. academic.oup.com [academic.oup.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Azd-4017 | C22H33N3O3S | CID 24946280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. arctomsci.com [arctomsci.com]

- 12. Probe AZD-4017 | Chemical Probes Portal [chemicalprobes.org]

- 13. AZD 4017 | 11β-HSD | CAS 1024033-43-9 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 14. researchgate.net [researchgate.net]

- 15. JMIR Research Protocols - Assessing the Efficacy and Safety of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor (AZD4017) in the Idiopathic Intracranial Hypertension Drug Trial, IIH:DT: Clinical Methods and Design for a Phase II Randomized Controlled Trial [researchprotocols.org]

- 16. AZD-4017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting Iatrogenic Cushing’s Syndrome with 11β-hydroxysteroid dehydrogenase type 1 Inhibition — Radcliffe Department of Medicine [rdm.ox.ac.uk]

Methodological & Application

Application Notes and Protocols for AZD4017 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4017 is a potent and highly selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1] This enzyme is crucial for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid hormone that regulates a wide array of physiological processes, including metabolism, inflammation, and stress response. By blocking 11β-HSD1, AZD4017 effectively reduces local cortisol concentrations in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skin, without significantly affecting systemic cortisol levels. This targeted action makes AZD4017 a valuable research tool for investigating the tissue-specific roles of cortisol and a potential therapeutic agent for conditions associated with glucocorticoid excess.

These application notes provide detailed protocols for the use of AZD4017 in in vitro cell culture experiments, including dosage recommendations, cell line-specific methodologies, and downstream analysis techniques.

Mechanism of Action

AZD4017 functions as a competitive inhibitor of 11β-HSD1, preventing the binding of its substrate, cortisone. This inhibition blocks the synthesis of cortisol within the cell, thereby reducing the activation of the glucocorticoid receptor (GR) and the subsequent transcription of glucocorticoid-responsive genes.

Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.

Quantitative Data Summary

The following table summarizes the key quantitative data for AZD4017 based on available literature.

| Parameter | Value | Cell/Enzyme Type | Reference |

| IC₅₀ | 7 nM | Human 11β-HSD1 enzyme | [1] |

| IC₅₀ | 2 nM | Human adipocytes | [1] |

| Selectivity | >2000-fold for 11β-HSD1 over 11β-HSD2 | Human recombinant enzymes | |

| Recommended In Vitro Concentration | Up to 100 nM | Human cell lines | [2] |

| Effective Concentration in Adipose Tissue Explants | 200 nM | Human subcutaneous and omental adipose tissue | [3] |

Experimental Protocols

Preparation of AZD4017 Stock Solution

Proper preparation of the AZD4017 stock solution is critical for accurate and reproducible experimental results.

Materials:

-

AZD4017 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions, prepare a high-concentration stock solution of AZD4017 in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of AZD4017 in the calculated volume of DMSO.

-

Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath may be necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

General Cell Culture and Treatment Protocol

This protocol provides a general framework for treating adherent human cell lines with AZD4017. Specific cell lines may require protocol optimization.

Materials:

-

Human cell line expressing 11β-HSD1 (e.g., HEK293, primary human keratinocytes, or differentiated human adipocytes)

-

Complete cell culture medium appropriate for the chosen cell line

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell culture plates or flasks

-

AZD4017 stock solution (prepared as described above)

-

Cortisone (or other glucocorticoid precursor)

Caption: General experimental workflow for in vitro AZD4017 treatment.

Protocol:

-

Cell Seeding:

-

HEK293 Cells: Seed cells at a density of 1.5 x 10⁶ cells in a T25 flask or 4-5 x 10⁶ cells in a T75 flask. For 96-well plates, a starting density of 10,000-50,000 cells per well is recommended.[4][5]

-

Primary Human Keratinocytes: Seed cells at a density of 5 x 10³ viable cells/cm².[6]

-

Human Adipocytes (differentiated from preadipocytes): Due to their buoyancy, seeding density is often based on the initial preadipocyte number. A common starting point is 2.5 x 10⁴ preadipocytes per well in a 96-well plate.[7]

-

-

Cell Culture: Culture the cells in their appropriate complete medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency (typically 70-90%).

-

AZD4017 Treatment:

-

Prepare working solutions of AZD4017 by diluting the stock solution in a complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Suggested concentrations to test range from 1 nM to 1 µM.

-

It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest AZD4017 concentration).

-

Aspirate the old medium from the cells and replace it with the medium containing the appropriate concentration of AZD4017 or vehicle.

-

Pre-incubate the cells with AZD4017 for a period (e.g., 1 hour) before adding the glucocorticoid precursor.

-

-

Cortisone Co-treatment:

-

Prepare a working solution of cortisone in the complete culture medium.

-

Add the cortisone solution to the wells already containing AZD4017 or vehicle to achieve the desired final concentration (e.g., 100 nM).

-

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 12, or 24 hours) to allow for the conversion of cortisone to cortisol and subsequent downstream effects.

-

Harvesting:

-

Supernatant: Collect the cell culture supernatant for cortisol measurement.

-

Cell Lysate: Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) for protein (Western Blot) or RNA (qPCR) analysis.

-

Cortisol Measurement Assay (ELISA)

This protocol outlines the general steps for measuring cortisol levels in the cell culture supernatant using a competitive ELISA kit.

Materials:

-

Cell culture supernatant (collected from the experiment)

-

Cortisol ELISA kit (follow the manufacturer's instructions)

-

Microplate reader

Protocol:

-

Thaw the collected cell culture supernatants on ice.

-

Prepare the cortisol standards and controls as per the ELISA kit protocol.

-

Add the standards, controls, and samples to the appropriate wells of the ELISA plate.

-

Add the enzyme-conjugated cortisol to each well.

-

Incubate the plate as per the manufacturer's instructions to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution to each well and incubate to allow for color development.

-

Stop the reaction and read the absorbance on a microplate reader at the recommended wavelength.

-

Calculate the cortisol concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of Downstream Targets

This protocol describes how to assess the protein levels of key downstream targets of the glucocorticoid receptor signaling pathway, such as FK506 binding protein 5 (FKBP5) and Glucocorticoid-Induced Leucine Zipper (GILZ). Cortisol, produced by 11β-HSD1, activates the glucocorticoid receptor, leading to an increase in the expression of these target genes.[8][9][10] Therefore, treatment with cortisone is expected to increase FKBP5 and GILZ expression, while co-treatment with AZD4017 should attenuate this increase.

Materials:

-

Cell lysates (collected from the experiment)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FKBP5, anti-GILZ, anti-β-actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FKBP5 or anti-GILZ) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no inhibition of cortisol production | - AZD4017 concentration is too low.- Incubation time is too short.- Cell line has low 11β-HSD1 expression. | - Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time.- Confirm 11β-HSD1 expression in your cell line via Western Blot or qPCR. |